molecular formula C8H5BrF3I B8758470 4-Iodo-2-(trifluoromethyl)benzyl bromide CAS No. 1253188-93-0

4-Iodo-2-(trifluoromethyl)benzyl bromide

Cat. No.: B8758470
CAS No.: 1253188-93-0
M. Wt: 364.93 g/mol
InChI Key: JWVNZBYMFPHJMY-UHFFFAOYSA-N
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Description

4-Iodo-2-(trifluoromethyl)benzyl bromide (C₈H₅BrF₃I) is a halogenated aromatic compound featuring a benzyl bromide backbone substituted with an iodine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its iodine and trifluoromethyl groups enhance reactivity and metabolic stability .

Key properties inferred from structural analogs:

  • Molecular Weight: ~365 g/mol (calculated).
  • Reactivity: The benzyl bromide group acts as an alkylating agent, while the iodine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Applications: Pharmaceutical intermediate, catalyst in organometallic reactions.

Properties

CAS No.

1253188-93-0

Molecular Formula

C8H5BrF3I

Molecular Weight

364.93 g/mol

IUPAC Name

1-(bromomethyl)-4-iodo-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF3I/c9-4-5-1-2-6(13)3-7(5)8(10,11)12/h1-3H,4H2

InChI Key

JWVNZBYMFPHJMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)CBr

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Fluoro-2-(trifluoromethyl)benzyl bromide (C₈H₅BrF₄, MW 257.02):

    • Replaces iodine with fluorine, reducing steric bulk and cost.
    • Lower molecular weight (257.02 vs. ~365 g/mol) but weaker leaving-group ability.
    • Used in fluorinated drug synthesis .
  • 2-Iodo-5-(trifluoromethyl)benzyl bromide (C₈H₅BrF₃I, MW ~365):

    • Structural isomer with iodine at position 2 and -CF₃ at position 4.
    • Similar reactivity but distinct regioselectivity in cross-coupling reactions .
  • 3-(Trifluoromethyl)benzyl bromide (C₈H₆BrF₃, MW 233.03):

    • Simpler structure lacking iodine; -CF₃ at meta position.
    • Lower molecular weight and reduced steric hindrance enhance nucleophilic substitution rates .

Substituent Type and Functional Groups

  • 2,5-Bis(trifluoromethyl)benzyl bromide (C₉H₅BrF₆, MW 307.03):

    • Features two electron-withdrawing -CF₃ groups, increasing electrophilicity.
    • Higher boiling point and thermal stability due to fluorine content .
  • 4-(Trifluoromethoxy)benzyl bromide (C₈H₆BrF₃O, MW 261.03):

    • Replaces -CF₃ with -OCF₃, altering electronic effects.
    • Improved solubility in polar solvents; used in Grignard reagent synthesis .
  • 4-Methyl-3-(trifluoromethyl)benzyl bromide (C₉H₈BrF₃, MW 253.06): Methyl group at position 4 introduces steric hindrance, slowing reactions. Melting point: 105.9–107.4°C (methanol recrystallization) .

Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features
4-Iodo-2-(trifluoromethyl)benzyl bromide C₈H₅BrF₃I ~365 N/A Cross-coupling, alkylation
4-Fluoro-2-(trifluoromethyl)benzyl bromide C₈H₅BrF₄ 257.02 N/A Fluorination reactions
2,5-Bis(trifluoromethyl)benzyl bromide C₉H₅BrF₆ 307.03 N/A High electrophilicity
3-(Trifluoromethyl)benzyl bromide C₈H₆BrF₃ 233.03 N/A Fast SN2 substitution
4-Methyl-3-(trifluoromethyl)benzyl bromide C₉H₈BrF₃ 253.06 105.9–107.4 Steric hindrance delays reactions

Market and Availability

  • This compound : Niche market due to iodine’s cost; supplied by specialty chemical vendors (e.g., Chongqing Chemdad) .
  • 3-(Trifluoromethyl)benzyl bromide : Widely available, with production volumes driven by agrochemical demand .

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